
4-Ethylpyridine-d5 1-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylpyridine-d5 1-Oxide is a deuterated derivative of 4-Ethylpyridine, which is a heterocyclic organic compound. This compound is commonly used in industrial and pharmaceutical applications. The deuterated form, this compound, is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy due to its high isotopic purity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpyridine-d5 1-Oxide typically involves the deuteration of 4-Ethylpyridine followed by oxidation. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms. The oxidation step is usually carried out using oxidizing agents such as hydrogen peroxide or peracids to convert the pyridine to its N-oxide form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylpyridine-d5 1-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 4-Ethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Ethylpyridine-d5 1-Oxide is widely used in scientific research, particularly in:
Chemistry: As a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies to trace deuterium-labeled compounds.
Medicine: In drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: As a precursor in the synthesis of more complex chemical compounds
Mécanisme D'action
The mechanism of action of 4-Ethylpyridine-d5 1-Oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in various chemical reactions, such as oxidation-reduction and substitution, influencing the compound’s reactivity and interactions with other molecules. The deuterium atoms in the compound provide stability and allow for detailed studies using NMR spectroscopy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylpyridine: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
4-Methylpyridine-d5 1-Oxide: Another deuterated pyridine derivative with a methyl group instead of an ethyl group.
4-Phenylpyridine-d5 1-Oxide: A deuterated pyridine derivative with a phenyl group.
Uniqueness
4-Ethylpyridine-d5 1-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise studies using NMR spectroscopy. This makes it particularly valuable in research applications where isotopic purity and detailed molecular analysis are required .
Propriétés
Numéro CAS |
1330163-98-8 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
129.192 |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-(1,1-dideuterioethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3/i2D2,3D,4D,5D,6D |
Clé InChI |
VFJRXOXKSUBBMR-LSSRDVMSSA-N |
SMILES |
CCC1=CC=[N+](C=C1)[O-] |
Synonymes |
4-Ethylpyridine-d5 N-Oxide; 4-Ethylpyridine-d5 Oxide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


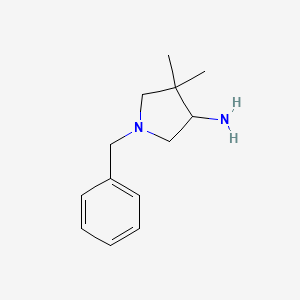
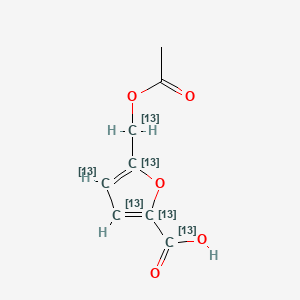
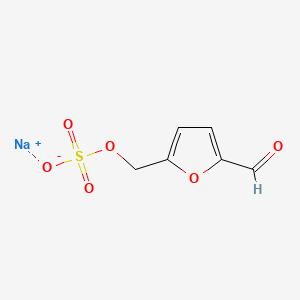
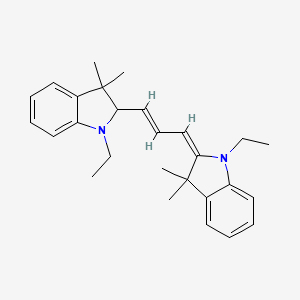
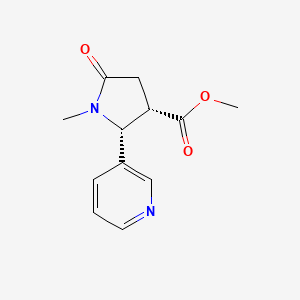

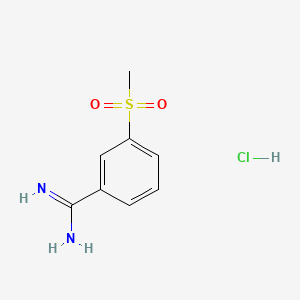
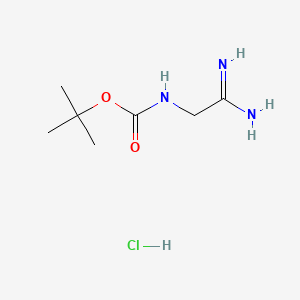

![[S(R)]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide](/img/structure/B589453.png)

